Ionomycin

描述

离子霉素是一种由链霉菌属球状链霉菌产生的聚醚类抗生素和离子载体。它以其能够结合并跨越生物膜转运钙离子 (Ca²⁺) 而闻名。 该化合物被广泛用于科学研究,以提高细胞内钙水平并研究钙信号通路 .

准备方法

合成路线和反应条件: 离子霉素通常从链霉菌属球状链霉菌的发酵液中提取。提取过程涉及多个步骤,包括溶剂提取、色谱分离和结晶。 该化合物使用薄层色谱和高效液相色谱等技术进行纯化 .

工业生产方法: 离子霉素的工业生产涉及链霉菌属球状链霉菌的大规模发酵。发酵液经处理分离离子霉素,然后进行纯化和结晶。 最终产品通常以钙盐或游离酸的形式提供,两者均不溶于水,但可溶于有机溶剂,如二甲基亚砜 (DMSO) 和乙醇 .

化学反应分析

科学研究应用

Calcium Signaling Studies

Mechanism of Action

Ionomycin facilitates the transport of calcium ions across cell membranes, leading to elevated intracellular calcium concentrations. This is particularly useful for studying calcium-dependent cellular processes.

Applications

- Measurement of Intracellular Calcium : this compound is commonly used with fluorescent indicators like Fluo-4 and Fura-2 to visualize changes in calcium levels within cells1.

- Activation of Calcium-Dependent Enzymes : It activates enzymes such as protein kinases and phosphatases, enabling researchers to explore their roles in signal transduction and cellular regulation1.

| Application | Description |

|---|---|

| Measurement of Calcium | Utilizes fluorescent indicators to track intracellular levels |

| Enzyme Activation | Stimulates calcium-dependent enzymes for functional studies |

Assisted Reproductive Technologies

In Vitro Fertilization (IVF)

this compound is utilized in assisted reproductive technologies, particularly for activating oocytes that fail to fertilize naturally.

Case Studies

- A study compared the efficacy of this compound versus calcimycin for assisted oocyte activation in couples with total fertilization failure (TFF). The results indicated that this compound-treated oocytes had a significantly higher fertilization rate (68%) compared to calcimycin (39.5%) and a higher cleavage rate (74.3%) .

- Another investigation found that this compound led to a higher activation rate (38.5%) compared to A23187 (23.8%), suggesting its superior efficacy in inducing oocyte activation .

| Ionophore | Fertilization Rate (%) | Cleavage Rate (%) |

|---|---|---|

| This compound | 68.0 | 74.3 |

| Calcimycin | 39.5 | 45.5 |

| A23187 | 23.8 | N/A |

Cell Death Mechanisms

This compound can induce apoptosis in various cell types by disrupting cellular homeostasis through calcium overload. This property is valuable for studying apoptotic pathways and identifying therapeutic targets for diseases such as cancer.

Research Findings

High concentrations of this compound have been shown to trigger apoptotic pathways, making it useful for investigating mechanisms of cell death

Immunological Research

This compound is also employed in immunology to activate T cells and study their signaling pathways.

Experimental Use

In one study, Jurkat T cells were activated with this compound alongside PMA (phorbol myristate acetate), resulting in significant increases in the expression of key proteins involved in T cell activation such as IL-2 and CTLA-4 . This method provides insights into T cell responses and potential immunotherapeutic strategies.

Developmental Biology

This compound has been studied for its effects on egg activation and early embryonic development.

Findings from Starfish Studies

Research on starfish oocytes revealed that exposure to this compound leads to immediate increases in intracellular Ca²⁺ levels and significant alterations in the actin cytoskeleton . These changes can hinder normal embryonic development, raising concerns about its use in clinical settings without thorough understanding.

作用机制

离子霉素作为钙离子载体,促进钙离子跨越质膜转运并释放细胞内储存的钙离子。 该过程不涉及 G 蛋白,并导致钙激活的氯离子通道的激活 . 该化合物以高亲和力结合钙离子,形成可以穿过脂质双层的稳定络合物 .

类似化合物:

A23187(卡米霉素): 另一种具有类似特性的钙离子载体,但离子选择性和结合亲和力不同。

4-BrA23187: A23187 的溴化衍生物,具有独特的离子转运特性.

比较: 离子霉素在对钙离子的高选择性方面是独一无二的,优于其他二价阳离子。 与 A23187 相比,它在转运钙离子方面更有效,A23187 还可以转运其他二价阳离子,如镁和锌 . 此外,已发现离子霉素与过氧化物酶体增殖物激活受体γ (PPARγ) 具有独特的结合模式,使其与其他离子载体区别开来 .

相似化合物的比较

A23187 (Calcimycin): Another calcium ionophore with similar properties but different ion selectivity and binding affinity.

4-BrA23187: A brominated derivative of A23187 with distinct ion transport characteristics.

Comparison: Ionomycin is unique in its high selectivity for calcium ions over other divalent cations. It is more effective in transporting calcium ions compared to A23187, which can also transport other divalent cations like magnesium and zinc . Additionally, this compound has been found to have a unique binding mode with peroxisome proliferator-activated receptor gamma (PPARγ), distinguishing it from other ionophores .

生物活性

Ionomycin is a calcium ionophore that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and reproductive biology. This article provides an overview of the compound's mechanisms of action, therapeutic potential, and findings from recent studies.

This compound functions primarily by facilitating the influx of calcium ions into cells, which can trigger various intracellular signaling pathways. This calcium mobilization is critical for numerous cellular processes, including cell proliferation, differentiation, and apoptosis.

- Calcium Mobilization : this compound increases intracellular calcium concentrations, which can activate various calcium-dependent signaling pathways.

- Inhibition of Signaling Pathways : It has been shown to inhibit β-catenin/Tcf signaling in colon cancer cells, a pathway implicated in tumorigenesis. This compound disrupts the association between β-catenin and Tcf-4, leading to reduced transcriptional activity associated with cancer progression .

Cancer Research

This compound's role as a chemopreventive agent has been studied extensively. Research indicates that it can inhibit the proliferation of various tumor cell lines by modulating key signaling pathways.

- Colon Cancer : In a study involving HCT116 colon cancer cells, this compound treatment resulted in a concentration-dependent decrease in Tcf transcriptional activity, with reductions observed at concentrations of 3.0 µM (36%), 6.0 µM (50%), and 8.0 µM (68%) compared to controls .

- Mechanistic Insights : The compound's ability to suppress β-catenin/Tcf signaling suggests its potential as a therapeutic agent in colorectal cancer treatment.

Reproductive Biology

This compound has also been investigated for its efficacy in assisted reproductive technologies, particularly in enhancing fertilization rates during intracytoplasmic sperm injection (ICSI).

- Artificial Oocyte Activation : A study comparing this compound with another ionophore, A23187, found that this compound significantly improved fertilization rates in patients with histories of total fertilization failure (TFF). The fertilization rates were 46.9% for this compound compared to 28.4% for A23187 (P = 0.002) .

- Clinical Outcomes : The use of this compound led to higher cleavage rates and better embryo quality on day three post-fertilization compared to A23187 .

Table: Summary of Key Studies on this compound

属性

IUPAC Name |

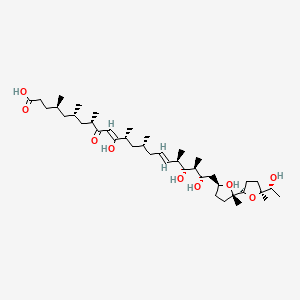

(4R,6S,8S,10Z,12R,14R,16E,18R,19R,20S,21S)-11,19,21-trihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9-oxodocosa-10,16-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H72O9/c1-25(21-29(5)34(43)24-35(44)30(6)22-27(3)20-26(2)14-15-38(46)47)12-11-13-28(4)39(48)31(7)36(45)23-33-16-18-41(10,49-33)37-17-19-40(9,50-37)32(8)42/h11,13,24-33,36-37,39,42-43,45,48H,12,14-23H2,1-10H3,(H,46,47)/b13-11+,34-24-/t25-,26-,27+,28-,29-,30+,31+,32-,33+,36+,37-,39-,40+,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHMRUGBZOYCAA-ADZNBVRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)CC(C)CC(C)C(=O)C=C(C(C)CC(C)CC=CC(C)C(C(C)C(CC1CCC(O1)(C)C2CCC(O2)(C)C(C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)C[C@H](C)C[C@H](C)C(=O)/C=C(/[C@H](C)C[C@H](C)C/C=C/[C@@H](C)[C@H]([C@@H](C)[C@H](C[C@@H]1CC[C@@](O1)(C)[C@H]2CC[C@@](O2)(C)[C@@H](C)O)O)O)\O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H72O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040521 | |

| Record name | Ionomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

709.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56092-81-0 | |

| Record name | Ionomycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56092-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ionomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056092810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ionomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10,16-Docosadienoic acid, 11,19,21-trihydroxy-4,6,8,12,14,18,20-heptamethyl-22-[(2S,2'R,5S,5'S)-octahydro-5'-[(1R)-1-hydroxyethyl]-2,5'-dimethyl[2,2'-bifuran]-5-yl]-9-oxo-, (4R,6S,8S,10Z,12R,14R,16E,18R,19R,20S,21S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IONOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54V905V6AT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。